molecular formula C19H24ClN5O B12265210 4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B12265210
M. Wt: 373.9 g/mol
InChI Key: UUTXOLQILUCXSA-UHFFFAOYSA-N
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Description

4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a piperazine ring, a pyridazine ring, and a morpholine ring

Preparation Methods

The synthesis of 4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-[(3-chlorophenyl)methyl]piperazine. This intermediate is then reacted with 6-chloropyridazine to form 4-(6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}pyridazine). Finally, this compound is reacted with morpholine to yield the target compound .

Chemical Reactions Analysis

4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyridazine rings.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine and pyridazine rings are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar compounds include:

4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine stands out due to its unique combination of these three rings, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C19H24ClN5O

Molecular Weight

373.9 g/mol

IUPAC Name

4-[6-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C19H24ClN5O/c20-17-3-1-2-16(14-17)15-23-6-8-24(9-7-23)18-4-5-19(22-21-18)25-10-12-26-13-11-25/h1-5,14H,6-13,15H2

InChI Key

UUTXOLQILUCXSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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